molecular formula C11H7ClNNaO2 B13529374 sodium5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

sodium5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13529374
M. Wt: 243.62 g/mol
InChI Key: FVIIRUKQTIIDNK-UHFFFAOYSA-M
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Description

Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrrole ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired pyrrole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.

    4-(4-Chlorophenyl)-1,3-thiazole: Exhibits antibacterial and antifungal properties.

    4-(4-Chlorophenyl)-1,2,3-triazole: Investigated for its potential anticancer effects.

Uniqueness

Sodium 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate stands out due to its unique pyrrole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H7ClNNaO2

Molecular Weight

243.62 g/mol

IUPAC Name

sodium;5-(4-chlorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H8ClNO2.Na/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15;/h1-6,13H,(H,14,15);/q;+1/p-1

InChI Key

FVIIRUKQTIIDNK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

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